1,2-Diethylcyclohexanol

Thermophysical Properties Physical Chemistry Process Engineering

1,2-Diethylcyclohexanol (CAS 19398-73-3) is a disubstituted cyclohexanol derivative with the molecular formula C10H20O and a molecular weight of 156.27 g/mol. It is a tertiary alcohol characterized by ethyl groups at the 1- and 2-positions of the cyclohexane ring, existing as a mixture of cis and trans stereoisomers.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 19398-73-3
Cat. No. B097992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diethylcyclohexanol
CAS19398-73-3
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCCC1CCCCC1(CC)O
InChIInChI=1S/C10H20O/c1-3-9-7-5-6-8-10(9,11)4-2/h9,11H,3-8H2,1-2H3
InChIKeyFHPIIUUMMWHNFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Diethylcyclohexanol (CAS 19398-73-3): Technical Baseline for Procurement and Research Applications


1,2-Diethylcyclohexanol (CAS 19398-73-3) is a disubstituted cyclohexanol derivative with the molecular formula C10H20O and a molecular weight of 156.27 g/mol [1]. It is a tertiary alcohol characterized by ethyl groups at the 1- and 2-positions of the cyclohexane ring, existing as a mixture of cis and trans stereoisomers . Its physicochemical properties, including a boiling point of 206.6°C at 760 mmHg and a density of 0.882 g/cm³, are documented in standard reference databases [1][2].

Why 1,2-Diethylcyclohexanol Cannot Be Substituted with In-Class Cyclohexanol Analogs


Generic substitution among alkyl-substituted cyclohexanols is technically invalid due to quantifiable differences in steric hindrance, conformational equilibria, and resulting chemical behavior. The 1,2-disubstitution pattern in 1,2-diethylcyclohexanol creates a unique steric environment with significant 1,3-diaxial interactions and limited conformational flexibility that critically influences reactivity [1]. This structural specificity manifests in divergent dehydration pathways and product distributions: while 1,2-diethylcyclohexanol undergoes alumina-catalyzed dehydration to yield a single exocyclic olefin, 1-ethyl-2-ethylidenecyclohexane, its close analog 2-methylcyclohexanol yields multiple isomeric alkene products under comparable conditions [2]. Additionally, thermophysical property differences—such as the 40°C boiling point elevation relative to 1,2-dimethylcyclohexanol—directly impact purification protocols, solvent selection, and process engineering considerations [3].

Quantitative Differentiation Evidence: 1,2-Diethylcyclohexanol versus Closest Analogs


Physicochemical Differentiation: Boiling Point Elevation Relative to Lower Alkyl Homologs

1,2-Diethylcyclohexanol exhibits a boiling point of 206.6°C at 760 mmHg [1]. Compared to the methyl homolog 1,2-dimethylcyclohexanol, which has a boiling point range of 166-174.3°C at 760 mmHg , this represents an elevation of approximately 32-41°C. This significant difference is attributed to the increased molecular weight (156.27 vs. 128.21 g/mol) and enhanced van der Waals interactions conferred by the ethyl substituents.

Thermophysical Properties Physical Chemistry Process Engineering

Dehydration Product Selectivity: Exclusive Formation of Exocyclic Olefin versus Isomeric Mixtures

The dehydration of 1,2-diethylcyclohexanol over alumina catalyst yields a single olefinic product, 1-ethyl-2-ethylidenecyclohexane, as confirmed by ozonolysis and subsequent structural analysis [1]. This outcome contrasts with the dehydration of less substituted cyclohexanols such as 2-methylcyclohexanol, which produces mixtures of multiple isomeric alkenes under comparable acidic conditions . The exclusive formation of the exocyclic ethylidene product is a direct consequence of the specific steric environment and conformational constraints imposed by the 1,2-diethyl substitution pattern.

Catalytic Dehydration Synthetic Chemistry Reaction Selectivity

Thermophysical Property Data Availability: Critically Evaluated NIST/TRC Parameters for Process Modeling

Critically evaluated thermophysical property data for 1,2-diethylcyclohexanol are available in the NIST/TRC Web Thermo Tables (WTT), including normal boiling temperature, critical temperature and pressure, density, enthalpy of vaporization, heat capacity, entropy, refractive index, viscosity, thermal conductivity, and enthalpy of formation [1]. This comprehensive dataset, derived from dynamic data analysis in the NIST ThermoData Engine, enables robust process simulation and engineering calculations [2]. Such validated, multi-parameter datasets are frequently unavailable for more esoteric or less-studied cyclohexanol derivatives.

Thermodynamics Process Simulation Engineering Data

Spectral Authentication: 1H NMR Reference Data for Identity Confirmation

Authentic 1H NMR spectral data for 1,2-diethylcyclohexanol is available in the Wiley KnowItAll NMR Spectral Library (SpectraBase Compound ID: D2PvinHOvgd) [1]. The spectrum was acquired in CDCl3 solvent, providing a reference for identity verification and purity assessment [2]. For procurement, the availability of reference-quality spectral data ensures that received material can be unambiguously authenticated against an established standard.

Analytical Chemistry Quality Control Spectral Library

Validated Application Scenarios for 1,2-Diethylcyclohexanol Based on Differential Evidence


Synthetic Intermediate for High-Purity Exocyclic Alkene Production

1,2-Diethylcyclohexanol serves as a uniquely selective precursor for the synthesis of 1-ethyl-2-ethylidenecyclohexane via alumina-catalyzed dehydration [1]. Unlike 2-methylcyclohexanol, which produces isomeric alkene mixtures requiring subsequent separation, this reaction yields a single exocyclic olefin product [1][2]. This property is particularly valuable for researchers developing stereoselective syntheses or preparing alkene substrates for further functionalization without the need for chromatographic purification.

Process Development and Engineering Simulation Requiring Validated Thermophysical Data

For chemical engineers and process developers designing separation trains, reactors, or heat exchange systems involving this compound, the availability of critically evaluated thermophysical data from NIST/TRC WTT is essential [1]. Parameters including boiling temperature as a function of pressure, liquid density, viscosity, and thermal conductivity enable accurate Aspen Plus or similar process simulations [1]. This data foundation reduces the need for costly experimental measurement campaigns and supports confident scale-up decisions.

Quality Control and Identity Verification Using Reference Spectral Data

Procurement and analytical chemistry workflows benefit from the availability of a reference 1H NMR spectrum for 1,2-diethylcyclohexanol in the Wiley KnowItAll Spectral Library [1]. This resource enables incoming material verification, purity assessment, and the detection of batch-to-batch variability [1][2]. This is a critical advantage over less well-characterized cyclohexanol derivatives for which no authenticated reference spectra exist.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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